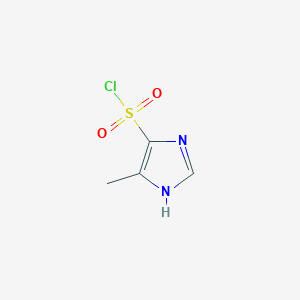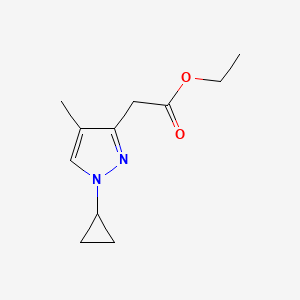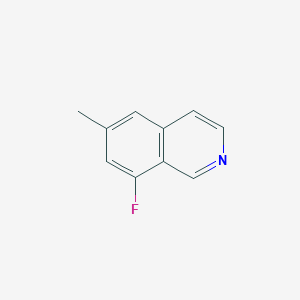
8-fluoro-6-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-6-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Fluorinated isoquinolines are of significant interest due to their unique properties, including biological activities and light-emitting characteristics . These compounds are widely used in pharmaceuticals and materials science.
Mecanismo De Acción
Mode of Action
It is known that fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often cause unique bioactivities .
Biochemical Pathways
Fluorinated isoquinolines are known to have significant impacts on various biological processes due to their unique characteristics .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Análisis Bioquímico
Biochemical Properties
8-Fluoro-6-methylisoquinoline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure enhances its reactivity and binding affinity with biological targets. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . This modulation can lead to changes in gene expression profiles, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface or within the cell, leading to changes in downstream signaling events and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as altered cell proliferation rates and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, organ damage, and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo oxidation, reduction, and conjugation reactions catalyzed by enzymes such as cytochrome P450s and transferases . These metabolic transformations can lead to the formation of active or inactive metabolites, which may have different biological activities and effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production and metabolic processes . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Métodos De Preparación
The synthesis of 8-fluoro-6-methylisoquinoline can be achieved through several routes. One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using electrophilic fluorination reagents under controlled conditions . Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve these synthetic routes, optimized for large-scale production.
Análisis De Reacciones Químicas
8-fluoro-6-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-fluoro-6-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique properties make it useful in studying biological systems and interactions.
Comparación Con Compuestos Similares
8-fluoro-6-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
- 6-fluoroisoquinoline
- 8-fluoroquinoline
- 6,8-difluoroquinoline
These compounds share some properties but differ in their specific applications and effects. The presence of the fluorine atom in different positions can lead to variations in biological activity and physical properties .
Propiedades
IUPAC Name |
8-fluoro-6-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMUKDLNAIFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC=C2)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
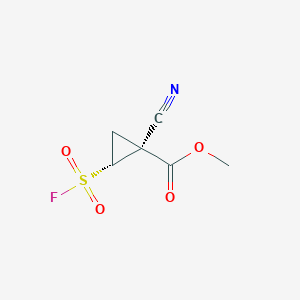
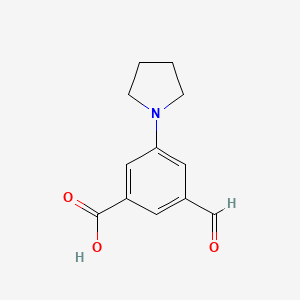
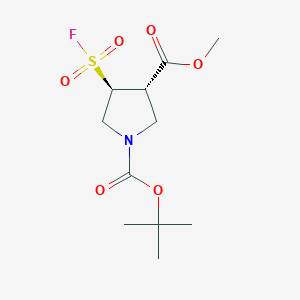
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)
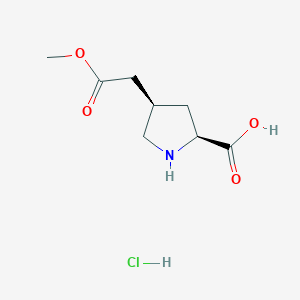
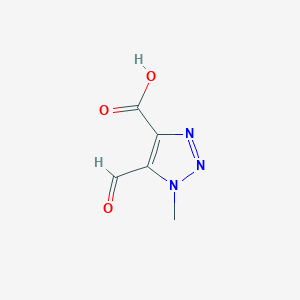
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
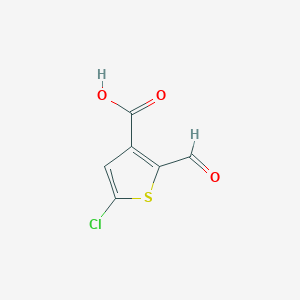
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)

![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)
